molecular formula C20H19N3OS B2794626 (E)-5-benzylidene-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one CAS No. 304889-84-7

(E)-5-benzylidene-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one

Cat. No. B2794626
CAS RN: 304889-84-7
M. Wt: 349.45
InChI Key: GKNLDPNMAIXGND-OBGWFSINSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The structure of similar compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride .

Scientific Research Applications

Synthesis and Structural Analysis

Several studies have been dedicated to the synthesis and structural characterization of thiazole derivatives. For instance, Venil et al. (2021) conducted FT-IR and FT-Raman investigations, along with quantum chemical analysis and molecular docking studies, on a similar compound to understand its vibrational wavenumbers, geometrical parameters, and molecular stability. This comprehensive analysis highlights the compound's potential bioactivity due to its charge transfer capabilities within the molecule and its reactivity descriptors, suggesting pharmacological importance (Venil et al., 2021).

Biological Activities and Potential Applications

  • Antimicrobial and Antitumor Activities

    A significant body of research has explored the antimicrobial and antitumor activities of thiazole derivatives. For example, the synthesis and biological evaluation of some new substituted benzoxazepine and benzothiazepine compounds have been conducted, showing promise as antipsychotic and anticonvulsant agents (Kaur et al., 2012). This research underscores the therapeutic potential of these compounds in treating various diseases (Kaur et al., 2012).

  • Anticonvulsant Properties

    Further research into thiazole derivatives has revealed their anticonvulsant properties. Myronenko et al. (2017) focused on the neurotrophic and antiepileptic properties of original potential anticonvulsant agents from 4-thiazolidinones, providing insights into their effects on the sleep-wakefulness cycle in kindled rats. This study highlights the potential of these compounds in correcting sleep disturbances induced by epilepsy (Myronenko et al., 2017).

  • Antihypertensive Agents

    Bhalgat et al. (2014) synthesized derivatives containing the 5-benzylidene-2-(phenylimino)-thiazolidin-4-one moiety and tested them for electrocardiographic, antiarrhythmic, and antihypertensive activities. This research suggested that the antiarrhythmic effects might be related to their calcium ion channel antagonistic properties, indicating the potential use of these compounds as antihypertensive agents (Bhalgat et al., 2014).

Mechanism of Action

While the mechanism of action for “(E)-5-benzylidene-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one” is not explicitly mentioned in the search results, similar compounds have been evaluated for anti-inflammatory activity . Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .

properties

IUPAC Name

(5E)-5-benzylidene-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS/c24-19-18(15-16-7-3-1-4-8-16)25-20(21-19)23-13-11-22(12-14-23)17-9-5-2-6-10-17/h1-10,15H,11-14H2/b18-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKNLDPNMAIXGND-OBGWFSINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC(=O)C(=CC4=CC=CC=C4)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC(=O)/C(=C\C4=CC=CC=C4)/S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-5-benzylidene-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one

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